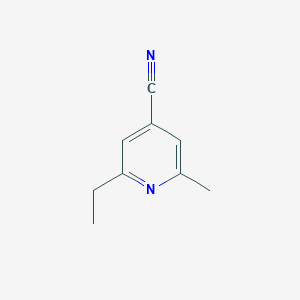

2-Ethyl-6-methylisonicotinonitrile

Description

2-Ethyl-6-methylisonicotinonitrile is a substituted pyridine derivative characterized by a nitrile (-C≡N) group at the 4-position of the pyridine ring, with ethyl (-CH₂CH₃) and methyl (-CH₃) substituents at the 2- and 6-positions, respectively. Its molecular formula is C₉H₉N₂, with a molecular weight of 145.18 g/mol.

The compound’s applications may include serving as a precursor for heterocyclic amines or carboxylic acids through hydrolysis. Its physicochemical properties, such as a high dipole moment (due to the nitrile group) and moderate solubility in polar aprotic solvents (e.g., DMF or acetonitrile), distinguish it from ester- or halogen-substituted analogs.

Properties

IUPAC Name |

2-ethyl-6-methylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-9-5-8(6-10)4-7(2)11-9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQBNQAQMJYFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Route 1: One method involves the reaction of with in the presence of and . The reaction is carried out at 0°C, followed by washing with aqueous citric acid and sodium bicarbonate solutions.

Route 2: Another method involves the reaction of ethylmagnesium bromide with 4-pyridinecarbonitrile, 2-chloro-6-methyl- .

Industrial Production Methods: Industrial production methods for 2-Ethyl-6-methylisonicotinonitrile typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Ethyl-6-methylisonicotinonitrile can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: 2-Ethyl-6-methylisonicotinonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In biological research, this compound is used to study the effects of nitrile-containing compounds on cellular processes.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Functional Group Analysis

Nitrile vs. Ester Groups: The nitrile group in this compound confers higher polarity and susceptibility to hydrolysis (forming amides or carboxylic acids) compared to the ester groups in the analogs. Esters, such as those in and , are more hydrolytically stable under neutral conditions but can be cleaved under acidic/basic conditions to yield acids or alcohols.

For example, the bromo group in may undergo Suzuki coupling or displacement reactions more readily than the chloro group in due to weaker C-Br bonds. Hydroxy vs. Methoxy: The hydroxy group in introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or ethanol).

Physicochemical Properties

- Solubility: this compound is likely sparingly soluble in water but soluble in aprotic solvents (e.g., acetone or DCM). ’s hydroxy group improves aqueous solubility compared to , which is more lipophilic due to the methoxy substituent.

- Thermal Stability :

Research Findings and Implications

- Synthetic Versatility : The nitrile group enables diverse derivatization pathways, whereas halogenated esters (e.g., and ) are better suited for cross-coupling reactions.

- Biological Activity : Halogen and methoxy substituents in and are associated with antimicrobial or anticancer properties in related compounds, whereas nitriles are often leveraged in kinase inhibitor design.

Further research is needed to explore the catalytic applications and toxicity profile of this compound. Comparative studies with halogenated esters could elucidate its advantages in specific synthetic or industrial contexts.

Biological Activity

2-Ethyl-6-methylisonicotinonitrile is a compound that has garnered attention in various fields of biological research. Its potential applications range from antimicrobial to anticancer properties. This article explores its biological activity, supported by case studies, research findings, and data tables.

- Molecular Formula : C11H12N2

- Molecular Weight : 188.23 g/mol

- CAS Number : 24549-06-2

- Physical State : Liquid at room temperature

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

-

Antimicrobial Activity

- Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. It acts by disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anticancer Properties

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in tumor cells.

Cancer Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 MCF-7 (Breast Cancer) 20 A549 (Lung Cancer) 25

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound was effective at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the effects of this compound on cancer cell lines were assessed. The study found that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis, indicating its potential as a chemotherapeutic agent.

Research Findings

Recent publications have highlighted various aspects of the biological activity of this compound:

- Mechanism of Action : Research indicates that the compound may interfere with DNA replication and protein synthesis in bacterial cells, which contributes to its antimicrobial effects.

- Synergistic Effects : In combination with other antimicrobial agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.